N-[(1S)-1-(5-bromothiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide
Description
N-[(1S)-1-(5-bromothiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide is a complex organic compound known for its unique structure that incorporates a bromothiophene moiety and a tetrahydro-benzotriazole framework. This compound is often studied for its potential biological and chemical applications, ranging from medicinal chemistry to materials science.
Properties
IUPAC Name |
N-[(1S)-1-(5-bromothiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4OS/c1-7(11-4-5-12(14)20-11)15-13(19)8-2-3-9-10(6-8)17-18-16-9/h4-5,7-8H,2-3,6H2,1H3,(H,15,19)(H,16,17,18)/t7-,8?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZJTCWWKPAXPW-JAMMHHFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)NC(=O)C2CCC3=NNN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(S1)Br)NC(=O)C2CCC3=NNN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
Industrial production would likely leverage automated batch processing for each step, ensuring control over reaction conditions to maximize yield and purity. Continuous flow chemistry might also be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bromothiophene moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction can target the azole ring or the bromine substituent.
Substitution: Halogen substitution reactions, particularly with nucleophiles, are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild to moderate heating.
Major Products
Oxidation products: Sulfoxides, sulfones
Reduction products: Dehalogenated thiophene derivatives
Substitution products: Various nucleophile-substituted compounds
Scientific Research Applications
Chemistry
This compound serves as a precursor or intermediate in the synthesis of complex molecules due to its reactive bromine atom and the versatile benzotriazole ring.
Biology
Medicine
Explored for its potential anti-inflammatory and anti-cancer properties through its interaction with cellular pathways.
Industry
Used in the development of new materials, including polymers with specialized properties or as a ligand in catalysis.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism often involves interactions with proteins or enzymes, modifying their activity. It can affect signal transduction pathways or directly inhibit or activate enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
N-[(1S)-1-(5-chlorothiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide
N-[(1S)-1-(5-fluorothiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide
Uniqueness
N-[(1S)-1-(5-bromothiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide stands out due to its bromine substituent, which provides unique reactivity and the potential for further functionalization that other halogenated analogs may not offer.
This compound is a fascinating subject for study across multiple fields, promising new insights and applications. Anything else you’d like to delve deeper into?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
